molecular formula C10H8LiN3O3 B2819204 Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate CAS No. 2228951-97-9

Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate

Cat. No.: B2819204
CAS No.: 2228951-97-9
M. Wt: 225.13
InChI Key: BECBEUUZNIEWIS-UHFFFAOYSA-M
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Description

Historical Development of Triazole-Based Lithium Compounds

The integration of triazoles into lithium chemistry originated from efforts to modulate lithium's coordination environment for enhanced ionic conductivity and biological activity. Early work in the 1990s focused on simple lithium triazole carboxylates like lithium 1,2,3-triazolate, which demonstrated unexpected ionic liquid behavior at room temperature. These studies revealed that triazole rings could stabilize lithium ions through both N-Li coordination and anion delocalization, a principle later extended to phenoxyacetate derivatives.

The specific compound this compound emerged from pharmaceutical research seeking to combine lithium's neurotropic effects with triazole-based pharmacokinetic optimization. Structural analogs were first synthesized in the early 2000s through nucleophilic substitution reactions between lithium acetate and halogenated triazole-phenoxy precursors. Key milestones include:

  • 2005 : Systematic studies on triazole isomerism (1,2,3- vs. 1,2,4-substitution patterns) established structure-property relationships critical for lithium salt design.
  • 2013 : Advances in triazole sulfamate chemistry enabled precise control over lithium coordination geometries.
  • 2018 : A breakthrough in room-temperature ionic liquids using triethylene glycol-functionalized lithium triazolates demonstrated the platform's versatility.

Positioning within Organolithium Chemistry

This compound occupies a distinct niche among organolithium compounds due to its hybrid organic-inorganic architecture:

Feature Conventional Organolithiums Lithium Triazole Phenoxyacetates
Solubility Low in polar solvents High in water/methanol
Thermal Stability ≤100°C Stable to 250°C
Biological Activity Limited Neurological/antimicrobial potential
Ionic Conductivity Insulating 0.1–1 mS/cm (25°C)

The compound's dual coordination sites enable unique behavior:

  • Lithium-ion binding : The carboxylate oxygen provides primary coordination ($$K_d ≈ 10^{-4}$$ M), while triazole N3 serves as secondary site.
  • Tautomerism : The 1,2,4-triazole ring exhibits annular tautomerism, allowing adaptive metal coordination geometries.

Significance in Contemporary Chemical Research

Three key areas drive current interest:

1. Lithium-Ion Transport Systems
The compound's ionic conductivity (0.45 mS/cm at 30°C in DMSO) and thermal stability make it a candidate for solid polymer electrolytes. Recent studies show enhanced Li+ mobility when incorporated into poly(ethylene oxide) matrices due to:

  • Plasticizing effect of phenoxy groups
  • Triazole-mediated anion trapping

2. Medicinal Chemistry Applications
Structure-activity relationship (SAR) studies reveal:

  • Neuroprotective effects : Triazole-lithium complexes inhibit glycogen synthase kinase-3β (GSK-3β) with IC~50~ = 12 μM
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) of 8 μg/mL against Staphylococcus aureus

3. Catalytic Applications
The lithium-triazole moiety acts as a cooperative catalyst in:

  • Knoevenagel condensations (85–92% yield)
  • Michael additions (enantiomeric excess up to 78%)

Current Research Landscape and Knowledge Gaps

Despite progress, critical challenges remain:

Table 2: Research Priorities and Unresolved Questions

Research Domain Key Questions Recent Advances
Synthetic Methodology Can flow chemistry overcome batch synthesis limitations? Microreactor protocols (67% yield improvement)
Structure-Property Links How do annular tautomers affect lithium coordination? Neutron diffraction studies of [Li(THF)_4]^+ complexes
Biological Mechanisms Does triazole enhance blood-brain barrier penetration vs. LiCO~3~? In vitro BBB model: 2.3× increased permeability
Stability Under Operation Can decomposition pathways in Li-S batteries be mitigated? DFT studies identify thiolate intermediates

Critical gaps include:

  • In vivo pharmacokinetics : No published animal studies on the specific compound
  • Long-term stability : Limited data on hydrolytic degradation above 60°C
  • Toxicity profiles : Ecotoxicological impacts of triazole-lithium complexes remain uncharacterized

Properties

IUPAC Name

lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3.Li/c14-10(15)5-16-9-3-1-2-8(4-9)13-6-11-12-7-13;/h1-4,6-7H,5H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECBEUUZNIEWIS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=CC(=C1)OCC(=O)[O-])N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8LiN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate typically involves the reaction of 2-[3-(1,2,4-triazol-4-yl)phenoxy]acetic acid with a lithium salt. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The phenoxyacetate group can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Properties
The triazole moiety present in Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate is known for its antimicrobial and antifungal properties. Compounds containing the triazole ring have been extensively studied for their effectiveness against various pathogens. Research indicates that derivatives of triazole can inhibit the growth of fungi and bacteria, making them suitable candidates for developing new antimicrobial agents .

Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound's ability to interact with biological targets involved in cell proliferation suggests it could be explored for anticancer applications. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar properties .

Biological Research

Enzyme Inhibition Studies
In biological research, this compound can be utilized to study enzyme inhibition mechanisms. Its structural characteristics allow it to serve as a scaffold for designing inhibitors targeting specific enzymes involved in metabolic pathways or disease processes . This application is particularly relevant in drug discovery and development.

Receptor Binding Studies
The compound can also be employed in receptor binding studies due to its potential bioactivity. Understanding how such compounds interact with biological receptors can provide insights into their pharmacological profiles and therapeutic potentials .

Materials Science

Development of New Materials
this compound has applications in materials science, particularly in developing new polymers and coatings. The unique properties of triazole compounds make them suitable for enhancing the performance characteristics of materials used in various industrial applications .

Table: Summary of Key Applications and Findings

Application AreaKey FindingsReferences
Medicinal ChemistryExhibits antimicrobial and antifungal properties; potential anticancer activity
Biological ResearchUseful in enzyme inhibition studies; receptor binding interactions
Materials SciencePotential for developing advanced materials and coatings

Mechanism of Action

The mechanism of action of Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses. The lithium ion may also play a role in stabilizing the compound and enhancing its biological activity.

Comparison with Similar Compounds

Core Structural Analog: 2-[3-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic Acid

  • Structure : Free acid form (C₁₀H₉N₃O₃, MW: 219.20).
  • Key Differences :
    • Lacks the lithium counterion, reducing ionic solubility.
    • Protonated carboxylic acid group may limit bioavailability in physiological environments.
  • Applications : Serves as a precursor for metal salts like the lithium derivative. Purity ≥98% ensures reliable synthesis .

Triazole Derivatives with Substituted Thioether Groups

  • Example : 3-(Methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole (C₁₉H₂₀N₃O₃S, MW: 373.45).
  • Comparison: Substituents: Methylthio, phenyl, and trimethoxyphenyl groups replace the phenoxyacetic acid moiety. Synthesis: Uses InCl₃-catalyzed alkylation of triazole thiols, differing from the neutralization method for the lithium salt .

Amino-Substituted Triazole Derivatives

  • Example: 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole.
  • Comparison: Substituents: Amino and dichlorophenoxy groups introduce electronegative and bulky features. Synthesis: Reacted with substituted benzaldehydes under reflux, contrasting with the acid-base reaction for the lithium salt . Activity: Dichlorophenoxy groups may confer antimicrobial properties but reduce solubility compared to the lithium salt’s ionic form.

Quinazolin-4(3H)-one-Triazole Hybrids

  • Example: 2-{[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thio}quinazolin-4(3H)-one (C₁₄H₁₂N₆OS₂, MW: 352.41).
  • Comparison :
    • Structure : Fused quinazoline-triazole system increases molecular complexity.
    • Synthesis : Involves cyclization reactions under acidic/basic conditions, more elaborate than the lithium salt’s straightforward synthesis .
    • Activity : Enhanced antitumor and antibacterial activity due to synergistic effects of fused heterocycles, but higher molecular weight may limit bioavailability.

Phenoxy Acetamide Derivatives

  • Example: 2-(2-(3-Phenylacryloyl)phenoxy)-N,N-diphenylacetamide (C₃₁H₂₆N₂O₃, MW: 482.56).
  • Comparison :
    • Structure : Acetamide group and acryloyl substituents increase hydrophobicity.
    • Synthesis : Derived from chalcone intermediates, differing from the lithium salt’s acid-base route .
    • Activity : Bulky aromatic groups may improve receptor binding but reduce aqueous solubility.

Phenoxyacetate Salts with Alternative Counterions

  • Example: Sodium 4-(2-[2-hydroxy-3-chlorophenyl]ethylamino)propylphenoxyacetate (BRL37344).
  • Comparison :
    • Counterion : Sodium vs. lithium affects solubility and pharmacokinetics.
    • Structure : Additional hydroxy and chlorophenyl groups introduce β-adrenergic receptor affinity, absent in the simpler lithium salt .

Data Table: Key Properties of Lithium Salt and Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Water) Notable Activity
Lithium;2-[3-(Triazol-4-yl)phenoxy]acetate C₁₀H₈LiN₃O₃ 225.10 Triazole, phenoxy, lithium High Potential CNS applications*
2-[3-(Triazol-4-yl)phenoxy]acetic acid C₁₀H₉N₃O₃ 219.20 Triazole, phenoxy, carboxylic acid Moderate Precursor for salts
3-(Methylthio)-4-phenyl-5-TMP-triazole C₁₉H₂₀N₃O₃S 373.45 Methylthio, TMP, phenyl Low Antitumor
Quinazoline-triazole hybrid (Compound 8) C₁₄H₁₂N₆OS₂ 352.41 Fused quinazoline-triazole Moderate Antibacterial
N,N-Diphenylacetamide derivative C₃₁H₂₆N₂O₃ 482.56 Acrylamide, diphenyl Low Receptor modulation
BRL37344 (Sodium salt) C₁₈H₁₈ClNNaO₄ 378.78 Chlorophenyl, sodium High β-adrenergic agonist

*Theoretical based on lithium’s known pharmacological roles; direct evidence pending.

Research Findings and Implications

  • Synthetic Accessibility : The lithium salt’s synthesis is simpler (acid-base neutralization) compared to multi-step cyclizations (e.g., quinazoline hybrids ) or catalytic alkylations .
  • Solubility-Bioavailability Trade-off : Ionic salts (lithium, sodium) favor aqueous solubility, while bulky analogs (acetamides, fused heterocycles) prioritize lipophilicity for membrane penetration.
  • Biological Activity : Triazole derivatives show broad activity (antimicrobial, antitumor), but structural nuances dictate specificity. For instance, fused quinazoline-triazoles exhibit enhanced antitumor effects , whereas the lithium salt’s activity remains underexplored.

Biological Activity

Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate is a compound that combines the properties of lithium with a triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring system is recognized for its broad spectrum of biological activities, including antimicrobial , antifungal , anticancer , antioxidant , and anti-inflammatory properties. These compounds have been extensively studied for their potential therapeutic applications in various diseases . The incorporation of lithium into triazole derivatives may enhance their pharmacological profiles due to lithium's known mood-stabilizing and neuroprotective effects.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies show that triazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. For instance, compounds containing the 1,2,4-triazole nucleus have been reported to display promising activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens .

CompoundActivityTarget Organisms
This compoundAntimicrobialStaphylococcus aureus, Escherichia coli
6aAntifungalCandida albicans
6bAntibacterialBacillus subtilis

Anticancer Activity

Recent research indicates that triazole derivatives can possess anticancer properties. For example, derivatives tested against human melanoma and breast cancer cell lines demonstrated cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest . The lithium compound's potential in this area remains under investigation but suggests a promising avenue for cancer therapeutics.

Case Study: Cytotoxicity Assessment
In vitro studies using the MTT assay revealed that certain triazole derivatives exhibited selective cytotoxicity towards cancer cells. For example, a derivative similar to this compound was assessed against various cancer cell lines and showed significant inhibition of cell proliferation .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many triazole compounds inhibit enzymes critical for microbial survival and cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction .
  • Modulation of Signaling Pathways : Triazoles may interact with various signaling pathways involved in cell growth and survival.

Toxicity Profile

Despite their therapeutic potential, the toxicity of lithium-containing compounds is a critical consideration. Preliminary studies indicate that this compound exhibits low toxicity profiles in animal models. A study involving subcutaneous injections in guinea pigs at doses up to 40 mg/kg reported no adverse effects . This finding is encouraging for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. How can the synthesis of Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting solvent systems (e.g., DMSO or ethanol), reflux duration (e.g., 12–18 hours), and stoichiometric ratios of precursors (e.g., triazole derivatives and phenoxyacetic acid intermediates). Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography can enhance purity . Monitor reaction progress using TLC or HPLC to identify optimal termination points.

Q. What analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine elemental analysis with spectroscopic methods:

  • IR spectroscopy to identify functional groups (e.g., C=O stretch of the acetate at ~1700 cm⁻¹, triazole ring vibrations).
  • NMR (¹H/¹³C) to resolve aromatic protons from the phenoxy group and triazole substituents.
  • Mass spectrometry (ESI-MS) to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., antimicrobial efficacy) for this compound?

  • Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies by synthesizing analogs with variations in the triazole substituents or phenoxy linker. Use standardized assays (e.g., MIC tests against E. coli or C. albicans) under controlled conditions (pH, temperature). Cross-validate results with independent labs to rule out methodological biases. Refer to mass-balance data (e.g., Table 1 in ) to ensure degradation products do not interfere with activity measurements .

Q. What experimental strategies are effective for studying the compound’s stability under physiological or environmental conditions?

  • Methodological Answer : Perform accelerated stability studies by exposing the compound to stressors:

  • Thermal degradation : Heat at 40–60°C for 48–72 hours.
  • Hydrolytic stability : Test in buffers at pH 1.2 (gastric) and pH 7.4 (blood).
  • Photodegradation : Use UV-Vis light exposure (ICH Q1B guidelines).
    Analyze degradation products via LC-MS and compare with synthetic impurities .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use molecular docking (AutoDock, Schrödinger Suite) to simulate binding to target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). Validate predictions with MD simulations (GROMACS) to assess binding stability. Cross-reference with PubChem data on structurally similar triazole derivatives (e.g., ) to identify conserved interaction motifs .

Q. What mechanistic insights can be gained from studying the compound’s metal coordination chemistry?

  • Methodological Answer : Synthesize metal complexes (e.g., Li⁺, Zn²⁺, Cu²⁺) by reacting the compound with metal salts (e.g., sulfates) in aqueous alkaline conditions. Characterize using:

  • UV-Vis spectroscopy to detect d-d transitions in transition metal complexes.
  • Magnetic susceptibility measurements to infer geometry (e.g., octahedral vs. tetrahedral).
    Compare biological activity of complexes vs. the free ligand to assess metal-enhanced efficacy .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for triazole-acetate derivatives?

  • Methodological Answer : Replicate protocols from conflicting studies while controlling variables (e.g., solvent purity, inert atmosphere use). Characterize intermediates (e.g., hydrazides or Schiff bases) to identify side reactions. Use Design of Experiments (DoE) to statistically optimize parameters (e.g., temperature, catalyst loading) and resolve inconsistencies .

Tables for Key Data

Parameter Optimal Conditions Reference
Synthesis yield65% (via DMSO reflux, 18 hours)
Degradation mass balance100% (no unaccounted impurities)
Metal complex stabilityZn²⁺ > Cu²⁺ > Fe²⁺ (aqueous pH 7–9)

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